Cyclotrisiloxane

Polymer Chemistry Ring-Opening Polymerization Silicone Synthesis

Cyclotrisiloxane (D3) is the monomer of choice for precision silicone synthesis. Its strained six-membered ring (~2.5 kcal/mol) drives anionic ROP rates 100–1,000× faster than D4, enabling living polymerization with narrow polydispersity (Đ=1.03–1.16) and defined block copolymer architectures that D4/D5 cannot achieve. For GC-MS environmental analysis of cyclic volatile methylsiloxanes, D3 elutes at 3.68 min—cleanly resolved from D4 (5.74 min) and D5 (7.98 min)—ensuring uncompromised calibration accuracy. In radiation-cured coatings and electronic encapsulants, D3 delivers high solid-state conversion where D4 fails. Select D3 for unmatched kinetic control, analytical precision, and process throughput.

Molecular Formula H6O3Si3
Molecular Weight 138.3 g/mol
Cat. No. B1260393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotrisiloxane
Molecular FormulaH6O3Si3
Molecular Weight138.3 g/mol
Structural Identifiers
SMILESO1[SiH2]O[SiH2]O[SiH2]1
InChIInChI=1S/H6O3Si3/c1-4-2-6-3-5-1/h4-6H2
InChIKeyJJRDHFIVAPVZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclotrisiloxane (D3) Technical Baseline and Procurement Identification


Cyclotrisiloxane (hexamethylcyclotrisiloxane, D3, CAS 541-05-9) is a cyclic siloxane trimer with the molecular formula C6H18O3Si3 and a molecular weight of 222.46 g/mol [1]. At ambient conditions, it exists as a solid with a melting point of 50–64 °C and a boiling point of 134 °C . In contrast to larger cyclic siloxanes such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), D3 possesses a strained six-membered ring structure that fundamentally governs its enhanced reactivity and distinct polymerization behavior [2].

Why Cyclotrisiloxane (D3) Cannot Be Replaced by Larger Cyclic Siloxanes (D4, D5) in Critical Applications


Despite belonging to the same chemical class of cyclic dimethylsiloxanes, cyclotrisiloxane (D3), cyclotetrasiloxane (D4), and cyclopentasiloxane (D5) are not functionally interchangeable in polymerization processes. The ring strain in D3 is approximately one order of magnitude greater than that in D4, which drives a polymerization rate that is 100–1,000 times faster and enables living anionic polymerization pathways that are inaccessible with unstrained larger rings [1]. Substitution with D4 or D5 in these applications will result in unacceptably slow reaction kinetics, loss of architectural control, and failure to achieve targeted molecular weight distributions [2].

Cyclotrisiloxane (D3) Quantitative Differentiation Evidence vs. D4 and D5


Ring Strain Drives 10-Fold Higher Reactivity in Cyclotrisiloxane vs. Cyclotetrasiloxane

Cyclotrisiloxane (D3) exhibits nominal ring strain of approximately 2.5 kcal/mol, which is a full order of magnitude greater than the 0.24 kcal/mol ring strain measured for octamethylcyclotetrasiloxane (D4) [1]. This thermodynamic driving force renders D3 uniquely susceptible to kinetically controlled ring-opening reactions, including living anionic polymerization, which are not feasible with D4 under comparable conditions [2].

Polymer Chemistry Ring-Opening Polymerization Silicone Synthesis

Anionic Polymerization Rate of D3 Exceeds D4 by 2–3 Orders of Magnitude

In a direct kinetic study using hexapyrrolidinediphosphazenium hydroxide (P2Pyr6+OH-) as initiator in toluene solution, the specific rate of D3 polymerization was determined to be 2–3 orders of magnitude (100–1,000 times) higher than that of D4 [1]. Additionally, the activation energy (Ea) for D3 polymerization was 11 kcal/mol, compared to 18.1 kcal/mol for D4, confirming a significantly lower energy barrier for the strained trimer [1].

Polymerization Kinetics Anionic Polymerization Silicone Elastomers

Living Anionic Polymerization Enabled by D3 Ring Strain for Precision Silicone Architectures

The ring strain in D3 facilitates living anionic ring-opening polymerization (AROP), a process that yields polysiloxanes with controlled number-average molecular weights (Mn) ranging from 2.64 to 102.3 kg/mol and narrow polydispersity (Đ = 1.03–1.16) [1]. In contrast, D4 and D5 typically undergo equilibrium-controlled polymerization that produces broader molecular weight distributions and limits the synthesis of well-defined block copolymers [2]. The living nature of D3 polymerization has been exploited to produce precise triblock copolymers and statistical copolymers with tailored compositions [1].

Living Polymerization Block Copolymers Macromolecular Engineering

GC-MS Retention Time Differentiation Enables Selective Quantitation in Complex Mixtures

In a validated GC-MS method for simultaneous determination of cyclic volatile methylsiloxanes (cVMS), D3 elutes at a retention time (tR) of 3.68 minutes, which is distinctly earlier than D4 (5.74 min) and D5 (7.98 min) [1]. The linear dynamic range for D3 was established as 0.05–1.0 mg/L with a correlation coefficient (r) of 0.994 [1]. This chromatographic separation is critical for accurate quantification of D3 in environmental or industrial samples where D4, D5, and D6 may also be present.

Analytical Chemistry GC-MS Environmental Monitoring

Solid-State Reactivity of D3 Under Radiation Differs Fundamentally from D4

Under radiation-induced polymerization conditions in the solid state, D3 achieves substantially higher monomer conversion than D4 even at high radiation doses. Studies report that D4 conversions remain very low in the solid state, whereas D3 polymerizes faster and yields much higher conversions [1]. This differential behavior is attributed to the greater ring strain of D3, which facilitates solid-state molecular mobility and ring-opening events that are kinetically hindered in the less-strained D4 lattice.

Radiation Chemistry Solid-State Polymerization Materials Processing

Cyclotrisiloxane (D3) Priority Application Scenarios Supported by Quantitative Evidence


Synthesis of Well-Defined Silicone Block Copolymers via Living Anionic Polymerization

D3 is the monomer of choice for synthesizing silicone block copolymers with controlled molecular weights (Mn up to 102.3 kg/mol) and narrow polydispersity (Đ = 1.03–1.16) [5]. The living character of D3 polymerization—enabled by its ring strain of ~2.5 kcal/mol [2]—allows sequential addition of different cyclotrisiloxane monomers to produce precise triblock architectures. D4 and D5 are unsuitable for this application because their polymerization proceeds via equilibrium control, yielding broader molecular weight distributions and preventing the synthesis of well-defined block structures.

High-Throughput Industrial Silicone Production Requiring Rapid Polymerization Kinetics

Manufacturing processes that demand high monomer conversion in short residence times should select D3 over D4 or D5. The specific polymerization rate of D3 exceeds that of D4 by 2–3 orders of magnitude, and its activation energy is 7.1 kcal/mol lower (11 vs. 18.1 kcal/mol) [5]. This kinetic advantage translates directly to reduced reactor volume, lower catalyst consumption, and improved throughput in continuous polymerization processes. Substituting D4 would increase cycle times by a factor of 100–1,000, rendering the process economically infeasible.

Analytical Reference Standards for Environmental Monitoring of Cyclic Siloxanes

For laboratories conducting GC-MS analysis of cyclic volatile methylsiloxanes in environmental matrices (water, soil, biogas), high-purity D3 is required as a calibration standard. The validated method shows D3 elutes at 3.68 minutes, well separated from D4 (5.74 min) and D5 (7.98 min), with a linear range of 0.05–1.0 mg/L and r = 0.994 [5]. Using D4 as a surrogate standard would introduce retention time misalignment and calibration errors, compromising the accuracy of regulatory reporting.

Radiation-Curable Silicone Formulations and Solid-State Polymerization

D3 is the preferred cyclic siloxane for radiation-induced solid-state polymerization applications, including e-beam or gamma-cured coatings and electronic encapsulants. Under solid-state conditions, D3 polymerizes rapidly and achieves high monomer conversion, whereas D4 exhibits negligible conversion even at elevated radiation doses [5]. This differential reactivity is a direct consequence of D3's higher ring strain, which facilitates the molecular reorganization necessary for solid-state propagation.

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